Cas no 23754-29-2 (b-D-Ribofuranuronic acid,1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-, methyl ester)

b-D-Ribofuranuronic acid,1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-, methyl ester structure
23754-29-2 structure
Product Name:b-D-Ribofuranuronic acid,1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-, methyl ester
Numero CAS:23754-29-2
MF:C14H17N5O5
MW:335.315282583237
CID:271989
PubChem ID:286004
Update Time:2025-04-19

b-D-Ribofuranuronic acid,1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • b-D-Ribofuranuronic acid,1-(6-amino-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-, methyl ester
    • methyl 4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylate
    • 2',3'-Isopropyliden-adenosin-5'-carbonsaeuremethylester
    • 2',3'-O-isopropylideneadenosine-5'-carboxylic acid methyl ester
    • 9-[5-methyl-2,3-o-(1-methylethylidene)pentofuranosyluronosyl]-9h-purin-6-amine
    • AC1L64A3
    • AC1Q5ZPF
    • AR-1H5370
    • METHYL 2-(6-AMINOPURIN-9-YL)-7,7-DIMETHYL-3,6,8-TRIOXABICYCLO[3.3.0]OCTANE-4-CARBOXYLATE
    • methyl 2',3'-isopropylideneadenosine-5'-carboxylate
    • methyl 2',3'-O-isopropylideneadenosine-5'-carboxylate
    • NSC143679
    • DTXSID40301487
    • NSC-143679
    • 23754-29-2
    • Inchi: 1S/C14H17N5O5/c1-14(2)23-7-8(24-14)12(22-9(7)13(20)21-3)19-5-18-6-10(15)16-4-17-11(6)19/h4-5,7-9,12H,1-3H3,(H2,15,16,17)
    • Chiave InChI: UFOCTAMSMHFCIX-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)OC2C(C(=O)OC)OC(C12)N1C=NC2C(N)=NC=NC1=2

Proprietà calcolate

  • Massa esatta: 335.12311
  • Massa monoisotopica: 335.123
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 520
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.3
  • Superficie polare topologica: 124Ų

Proprietà sperimentali

  • Densità: 1.74
  • Punto di ebollizione: 538.2°C at 760 mmHg
  • Punto di infiammabilità: 279.3°C
  • Indice di rifrazione: 1.752
  • PSA: 123.61
  • LogP: 0.58020
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited